molecular formula C19H32N2O B259781 1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine

1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine

Cat. No.: B259781
M. Wt: 304.5 g/mol
InChI Key: FWKYLXKZDYCIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine is an organic compound with the molecular formula C19H32N2O and a molecular weight of 304.5 g/mol. This compound is characterized by the presence of a piperazine ring and a trimethylphenyl ether group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine typically involves the reaction of 4-methylpiperazine with 2,3,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines can replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2,6-Dimethylphenyl 5-(4-methyl-1-piperazinyl)pentyl ether
  • 4-(4-Methyl-1-piperazinyl)methyl-N-[3-(4-pyridinyl)-2]

Uniqueness

1-Methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine is unique due to its specific combination of a piperazine ring and a trimethylphenyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

1-methyl-4-[5-(2,3,6-trimethylphenoxy)pentyl]piperazine

InChI

InChI=1S/C19H32N2O/c1-16-8-9-17(2)19(18(16)3)22-15-7-5-6-10-21-13-11-20(4)12-14-21/h8-9H,5-7,10-15H2,1-4H3

InChI Key

FWKYLXKZDYCIBT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)OCCCCCN2CCN(CC2)C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCCCN2CCN(CC2)C)C

Origin of Product

United States

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